![molecular formula C10H5ClN2O2S B6598371 methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate CAS No. 930293-23-5](/img/structure/B6598371.png)

methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

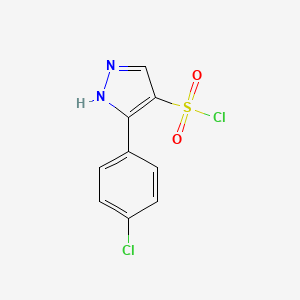

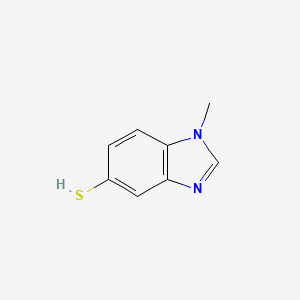

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H5ClN2O2S. It has an average mass of 252.677 Da and a monoisotopic mass of 251.976028 Da .

Synthesis Analysis

The synthesis of compounds similar to this compound involves cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenide salts . This process leads to the formation of new 3,6-diamino-4-aroyl-5-cyanothieno[2,3-b]pyridine-2-carboxylates . The method is limited to aromatic and heteroaromatic acyl groups .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[2,3-b]pyridine core, which is a bicyclic system containing a thiophene ring fused with a pyridine ring . The molecule also contains a cyano group (-CN) and a carboxylate ester group (-CO2CH3).Mecanismo De Acción

Target of Action

The primary targets of methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the compound is synthesized via a cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenide salts . This process involves the nucleophilic addition of thiol to the cyano group of the tetracyanopropenide, followed by Thorpe–Ziegler cyclization .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

Compounds with similar structures have been found to exhibit a broad range of biological activities, such as anticancer, anti-inflammatory, antiviral, antimicrobial, antidiabetic, osteogenic, and neuroprotective effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate has many advantages for use in laboratory experiments. It is a small molecule, making it easy to work with and manipulate. It is also relatively inexpensive, making it a cost-effective option for research. However, it is important to note that this compound is a toxic compound, and it should be handled with caution.

Direcciones Futuras

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate has many potential future directions. It could be used in the development of new drugs to treat inflammation or other diseases. It could also be used in the development of new materials, such as polymers or nanomaterials. In addition, it could be used to study enzymes, as it can act as an inhibitor of enzymes. Finally, this compound could be used in the development of sensors or other analytical instruments.

Métodos De Síntesis

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate can be synthesized through a variety of methods. The most common method is a nucleophilic substitution reaction between 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylic acid and methyl iodide. This reaction is carried out in a solvent such as acetonitrile, and the reaction is catalyzed by a base such as sodium hydroxide. The product of this reaction is this compound. Other methods for synthesizing this compound include the use of a Grignard reagent, a Wittig reaction, or a palladium-catalyzed reaction.

Aplicaciones Científicas De Investigación

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate has been used in a variety of scientific research applications. It has been used in the development of drugs, as it has been shown to have anti-inflammatory properties. It has also been used in materials science, as it can be used to produce polymers and other materials. In addition, this compound has been used in the study of enzymes, as it can act as an inhibitor of enzymes.

Safety and Hazards

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is classified as a warning substance. It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Propiedades

IUPAC Name |

methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O2S/c1-15-10(14)7-2-6-8(11)5(3-12)4-13-9(6)16-7/h2,4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXHVDFLRBTQQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=CN=C2S1)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

930293-23-5 |

Source

|

| Record name | methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B6598304.png)

amine](/img/structure/B6598319.png)

![3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6598320.png)

![4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid](/img/structure/B6598404.png)

![6-oxo-N'-[(1E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598409.png)